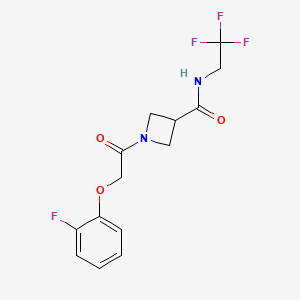

1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

Description

1-(2-(2-Fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a fluorinated small molecule characterized by three key structural motifs:

- 2-(2-Fluorophenoxy)acetyl group: The fluorine atom at the ortho position of the phenoxy moiety may influence electronic properties and metabolic stability .

- N-(2,2,2-Trifluoroethyl) substituent: The trifluoroethyl group is known to enhance lipophilicity and resistance to oxidative metabolism, a common strategy in fluorinated drug design .

While direct biological data for this compound are unavailable in the provided evidence, its structural features align with trends in fluorinated pharmaceuticals, where fluorine incorporation improves bioavailability and target engagement .

Properties

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F4N2O3/c15-10-3-1-2-4-11(10)23-7-12(21)20-5-9(6-20)13(22)19-8-14(16,17)18/h1-4,9H,5-8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXCBYWGJJOGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of 2-(2-fluorophenoxy)acetic acid: This can be achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Acylation of azetidine-3-carboxylic acid: The 2-(2-fluorophenoxy)acetic acid is then reacted with azetidine-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Introduction of the trifluoroethyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy and trifluoroethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H12F3N3O3

Molecular Weight : 303.24 g/mol

The compound features a unique azetidine ring structure, which contributes to its biological activities. The presence of trifluoroethyl and fluorophenoxy groups enhances its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide has been studied for its potential therapeutic effects in treating various diseases:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that derivatives of this compound exhibited significant growth inhibition in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with growth inhibition percentages exceeding 70% .

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways. In models of inflammation, it has been shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6, indicating potential use in autoimmune diseases .

Agrochemicals

The compound's structural characteristics make it suitable as a precursor in the synthesis of agrochemical agents. Its ability to interact with biological systems can be leveraged for developing new pesticides or herbicides that target specific pests while minimizing harm to non-target organisms.

| Activity Type | Model Organism | Growth Inhibition (%) | Reference |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 72.5 | |

| Anticancer | MDA-MB-231 (Breast Cancer) | 68.4 | |

| Anti-inflammatory | Murine Models | Decreased TNF-alpha levels by 50% |

Table 2: Synthesis Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Synthesis of Azetidine | Cyclization | Amino acids, fluorinated reagents |

| Acetylation | Acylation | Acetic anhydride |

| Fluorination | Electrophilic Substitution | Fluorinated phenols |

Case Studies

-

Anticancer Efficacy Study :

In a controlled study involving various cancer cell lines, the compound was administered at different concentrations. Results showed a dose-dependent response with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased sub-G1 populations, indicating cell death . -

Inflammation Model :

In murine models of rheumatoid arthritis, administration of the compound resulted in marked reductions in joint swelling and inflammatory markers compared to control groups. Histological examinations revealed decreased infiltration of immune cells into joint tissues .

Mechanism of Action

The mechanism of action of 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The trifluoroethyl group in the target compound likely increases logP compared to BJ49671 (pyridin-4-yl ethyl substituent) but reduces it relative to halogen-heavy analogs like F37 and F44 .

- Metabolic Stability: The 2-fluorophenoxy group may slow oxidative metabolism compared to non-fluorinated phenoxy analogs, as seen in other fluorinated drugs .

- Synthetic Complexity : The target compound’s synthesis (inferred from ) involves amide coupling reagents (e.g., hexafluorophosphate activators), similar to F37 and F44, but avoids the multi-halogenated aryl groups that complicate purification in those cases .

Fluorine-Specific Effects

- Conformational Restriction : The azetidine core’s rigidity, combined with fluorine’s steric effects, may favor bioactive conformations, a strategy validated in fluorinated kinase inhibitors .

Biological Activity

1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a fluorophenoxy group and a trifluoroethyl moiety, which may contribute to its biological activity. The molecular formula is C_{14}H_{13F_3N_2O_3 with a molecular weight of approximately 330.26 g/mol.

Biological Activity Overview

- Anticonvulsant Activity : Research indicates that derivatives containing the 2-fluorophenoxy group exhibit anticonvulsant properties. A related study demonstrated that compounds with similar structures showed significant activity in both the pentylenetetrazol (PTZ) and maximal electroshock (MES) models, suggesting potential efficacy in seizure disorders .

- Antiviral Activity : Azetidine derivatives have been evaluated for their antiviral properties. For instance, compounds with an azetidinone structure demonstrated moderate inhibitory effects against human coronaviruses and influenza A virus, indicating that modifications to the azetidine core can enhance antiviral efficacy .

- Anticancer Potential : The compound's structural features suggest potential anticancer activity. Studies on related azetidine derivatives have shown cytostatic effects against various cancer cell lines, including breast and colon cancer cells . The presence of the trifluoroethyl group may enhance lipophilicity, facilitating cellular uptake and activity.

The biological activities of this compound may be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been identified as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in lipid metabolism. This inhibition could lead to alterations in lipid synthesis pathways, making it a target for obesity and metabolic syndrome treatments .

- Receptor Modulation : The compound may act as a dual modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study evaluating azetidinone derivatives, it was found that one compound exhibited an EC50 value of 45 µM against human coronavirus 229E. This suggests that structural modifications can enhance antiviral potency significantly compared to standard drugs like ribavirin .

Case Study: Anticancer Activity

Another investigation into azetidinone compounds revealed that specific derivatives demonstrated IC50 values ranging from 14.5 to 97.9 µM against various cancer cell lines, indicating promising anticancer properties that warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.